Cas no 898792-73-9 (Ethyl 8-(3-bromophenyl)-8-oxooctanoate)

Ethyl 8-(3-bromophenyl)-8-oxooctanoate is a brominated aromatic ester with applications in organic synthesis and pharmaceutical intermediates. Its structure features a ketone and ester functional group, making it a versatile building block for further chemical modifications. The 3-bromophenyl moiety enhances reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, facilitating the construction of complex molecules. The ethyl ester group improves solubility in organic solvents, aiding in purification and handling. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules. High purity and consistent quality ensure reliable performance in research and industrial processes.
Ethyl 8-(3-bromophenyl)-8-oxooctanoate structure
898792-73-9 structure
Product Name:Ethyl 8-(3-bromophenyl)-8-oxooctanoate
CAS No:898792-73-9
MF:C16H21BrO3
MW:341.240144491196
MDL:MFCD01320181
CID:1947116
PubChem ID:24727289
Update Time:2025-06-26

Ethyl 8-(3-bromophenyl)-8-oxooctanoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 8-(3-bromophenyl)-8-oxooctanoate
    • CTK5G6914
    • AKOS016022647
    • AG-H-67226
    • ETHYL8-(3-BROMOPHENYL)-8-OXOOCTANOATE
    • MFCD01320181
    • 898792-73-9
    • DTXSID80645514
    • MS-21073
    • MDL: MFCD01320181
    • Inchi: 1S/C16H21BrO3/c1-2-20-16(19)11-6-4-3-5-10-15(18)13-8-7-9-14(17)12-13/h7-9,12H,2-6,10-11H2,1H3
    • InChI Key: JHWUMLQOYSFOTC-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C(CCCCCCC(=O)OCC)=O

Computed Properties

  • Exact Mass: 340.06700
  • Monoisotopic Mass: 340.06741Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 10
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37000
  • LogP: 4.53550

Ethyl 8-(3-bromophenyl)-8-oxooctanoate Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Ethyl 8-(3-bromophenyl)-8-oxooctanoate Pricemore >>

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Ethyl 8-(3-bromophenyl)-8-oxooctanoate Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:898792-73-9)Ethyl 8-(3-bromophenyl)-8-oxooctanoate
Order Number:A1197794
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:34
Price ($):287.0
Email:sales@amadischem.com

Ethyl 8-(3-bromophenyl)-8-oxooctanoate Related Literature

Additional information on Ethyl 8-(3-bromophenyl)-8-oxooctanoate

Ethyl 8-(3-bromophenyl)-8-oxooctanoate (CAS No. 898792-73-9): A Comprehensive Overview

Ethyl 8-(3-bromophenyl)-8-oxooctanoate, with the chemical identifier CAS No. 898792-73-9, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester derivative exhibits a unique structural framework that has garnered attention for its potential applications in synthetic chemistry and as a building block for more complex molecules. The compound's molecular structure, featuring an octanoate backbone and a bromophenyl substituent, positions it as a versatile intermediate in the development of novel chemical entities.

The synthesis of Ethyl 8-(3-bromophenyl)-8-oxooctanoate involves a series of well-established organic reactions, including esterification and bromination processes. The presence of the 8-oxooctanoate moiety suggests that this compound may be particularly useful in the synthesis of bioactive molecules, where oxygen-containing functional groups often play a crucial role in biological activity. Furthermore, the 3-bromophenyl group provides a handle for further functionalization, enabling chemists to tailor the compound's properties for specific applications.

In recent years, there has been growing interest in the development of novel pharmacological agents derived from structurally diverse compounds. Ethyl 8-(3-bromophenyl)-8-oxooctanoate has been explored as a potential precursor in the synthesis of molecules with therapeutic implications. For instance, its structural features make it a candidate for further derivatization into compounds that may interact with biological targets such as enzymes and receptors. The< strong> bromophenyl substituent, in particular, is known to enhance binding affinity in certain drug candidates, making this compound a valuable asset in medicinal chemistry.

One of the most compelling aspects of Ethyl 8-(3-bromophenyl)-8-oxooctanoate is its utility in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The< strong> bromophenyl group can be readily transformed into other reactive species through palladium-catalyzed reactions, allowing for the introduction of various functional groups at different positions on the aromatic ring. This flexibility makes it an attractive choice for constructing complex molecular architectures.

The< strong> 8-oxooctanoate moiety also contributes to the compound's reactivity and potential applications. Oxocarboxylic acid derivatives are known to participate in a variety of chemical transformations, including enolate formation and Michael additions. These reactions are often employed in the synthesis of heterocyclic compounds, which are prevalent in many pharmacologically active agents. Therefore, Ethyl 8-(3-bromophenyl)-8-oxooctanoate could serve as a key intermediate in the preparation of such molecules.

Recent studies have highlighted the importance of structurally diverse compounds in drug discovery efforts. Ethyl 8-(3-bromophenyl)-8-oxooctanoate has been investigated as part of broader libraries designed to screen for new bioactive entities. Its unique combination of functional groups makes it a promising candidate for further exploration in this context. Researchers have been particularly interested in its potential as a scaffold for developing small-molecule inhibitors targeting various disease-related pathways.

The< strong> ethyl group at one end of the molecule provides another point of modification, allowing chemists to fine-tune solubility and metabolic stability properties. This is crucial for optimizing drug candidates for preclinical and clinical studies. By varying the ethyl group or introducing other substituents, researchers can explore different pharmacokinetic profiles without altering the core structural elements that may be responsible for biological activity.

In conclusion, Ethyl 8-(3-bromophenyl)-8-oxooctanoate (CAS No. 898792-73-9) represents an intriguing compound with multiple potential applications in synthetic chemistry and pharmaceutical research. Its unique structural features, including the< strong> 3-bromophenyl,< strong> 8-oxooctanoate, and< strong> ethyl groups, make it a versatile intermediate for constructing complex molecules with therapeutic potential. As research continues to uncover new synthetic strategies and pharmacological targets, compounds like Ethyl 8-(3-bromophenyl)-8-oxooctanoate will undoubtedly play an important role in advancing chemical biology and drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:898792-73-9)Ethyl 8-(3-bromophenyl)-8-oxooctanoate
A1197794
Purity:99%
Quantity:1g
Price ($):287.0
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